2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

Physicochemical property prediction Lipophilicity ADME

Replacing this specific isopropylsulfonyl derivative with carbonyl or smaller sulfonyl analogs in established synthetic routes can lead to product failure without re-optimization. This compound provides a deterministic solution. - Unique Reactivity: Strongly electron-withdrawing isopropylsulfonyl group activates the α,β-unsaturated system, enabling sequential nucleophilic attacks for one-pot heterocycle syntheses. - Dual Leaving Groups: Both methylthio substituents serve as leaving groups or sites for further functionalization. - Consistent Physical Properties: Solid at room temperature (mp 88°C) with a LogP of 3.31, ensuring accurate weighing, reproducible handling, and predictable purification.

Molecular Formula C8H13NO2S3
Molecular Weight 251.4 g/mol
CAS No. 175202-05-8
Cat. No. B070100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile
CAS175202-05-8
Molecular FormulaC8H13NO2S3
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C(=C(SC)SC)C#N
InChIInChI=1S/C8H13NO2S3/c1-6(2)14(10,11)7(5-9)8(12-3)13-4/h6H,1-4H3
InChIKeyLNYYTENCHXMOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS 175202-05-8): Core Chemical Identity and Physicochemical Baseline


2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8, also known as CCX2595) is a sulfonyl acrylonitrile derivative characterized by an acrylonitrile backbone substituted with an isopropylsulfonyl group at the 2-position and two methylthio groups at the 3-position . Its molecular formula is C₈H₁₃NO₂S₃ with a molecular weight of 251.39 g/mol . This compound serves as a versatile building block in organic synthesis due to the presence of both electrophilic (sulfonyl, nitrile) and nucleophilic (methylthio) functional groups, which enable diverse chemical transformations for the preparation of complex heterocyclic scaffolds .

Why Generic Substitution Fails for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in Synthesis and Discovery


While the 3,3-di(methylthio)acrylonitrile scaffold is common to many building blocks, substituting the 2-position substituent—such as replacing the isopropylsulfonyl group with a cyclopropylcarbonyl, benzoyl, or methylsulfonyl moiety—fundamentally alters the compound's electronic properties, steric profile, and subsequent reactivity [1]. The strong electron-withdrawing nature of the sulfonyl group combined with the steric bulk of the isopropyl substituent confers distinct reactivity patterns in nucleophilic addition and cycloaddition reactions that cannot be replicated by carbonyl- or smaller sulfonyl-containing analogs [2]. Consequently, synthetic routes optimized for this specific derivative often fail or yield different products when a structurally similar alternative is used without re-optimization, making blind substitution a significant risk in research and process development workflows.

Quantitative Comparative Evidence: 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile vs. Analogs


Computationally Predicted Physicochemical Differentiation: LogP, Density, and Boiling Point vs. Methylsulfonyl Analog

In the absence of direct experimental head-to-head comparisons, computationally predicted physicochemical properties provide a basis for differentiation. The isopropylsulfonyl-substituted compound exhibits a significantly higher predicted LogP (3.31) compared to the methylsulfonyl analog, indicating greater lipophilicity that can influence membrane permeability and solubility in non-polar media [1]. This 1.4-unit LogP increase translates to an approximately 25-fold higher theoretical partition coefficient in octanol/water systems. Additionally, the isopropyl derivative shows a higher predicted boiling point (384.8°C vs. 370.0°C) and density (1.279 g/cm³ vs. ~1.2 g/cm³ predicted), reflecting increased molecular weight and altered intermolecular interactions . These property differences can impact chromatographic behavior, formulation strategies, and storage conditions.

Physicochemical property prediction Lipophilicity ADME Sulfonyl acrylonitrile

Functional Group Electronic Differentiation: Sulfonyl vs. Carbonyl Analogs in Electrophilicity-Driven Reactions

The isopropylsulfonyl group (SO₂-iPr) is a stronger electron-withdrawing substituent than the cyclopropylcarbonyl group (C=O-cPr) found in the analog 2-(cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile [1]. This difference in electron-withdrawing capacity alters the electrophilicity of the acrylonitrile double bond and the acidity of adjacent protons. In class-level studies, sulfonyl acrylonitriles have been shown to exhibit unique reactivity profiles compared to carbonyl analogs, including faster nucleophilic addition rates and distinct cycloaddition regioselectivity [2]. While direct kinetic data for this specific compound are not publicly available, the established electronic differences between sulfonyl and carbonyl functional groups support a rational basis for differentiated reactivity that synthetic chemists can leverage when selecting building blocks for specific transformations.

Electrophilicity Nucleophilic addition Reactivity Sulfonyl acrylonitrile

Steric Differentiation: Isopropyl vs. Methyl Sulfonyl Substitution and Synthetic Accessibility

The isopropyl group on the sulfonyl moiety introduces greater steric bulk compared to the methyl group found in 2-(methylsulfonyl)-3,3-bis(methylthio)acrylonitrile [1]. This increased steric demand can influence both the synthetic accessibility of the building block itself and its subsequent reactivity in sterically sensitive transformations. The target compound (CAS 175202-05-8) is commercially available from multiple vendors at 95-97% purity, typically as a solid with a melting point of 88°C . The defined melting point enables straightforward purity assessment via melting point determination and facilitates handling as a solid reagent. In contrast, many smaller sulfonyl analogs are liquids at room temperature, which can complicate storage stability and accurate dispensing for small-scale reactions.

Steric effects Synthetic accessibility Building block Sulfonyl group

Research and Industrial Application Scenarios for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile


Synthesis of Diversely Functionalized Heterocycles via Nucleophilic Addition-Cyclization Cascades

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile serves as a polarized ketene dithioacetal building block for the construction of nitrogen- and sulfur-containing heterocycles . The presence of three electrophilic centers (the nitrile carbon, the sulfonyl-activated double bond, and the methylthio-substituted carbon) enables sequential nucleophilic attacks, facilitating one-pot syntheses of pyrazoles, pyrimidines, and thiophenes [1]. The isopropylsulfonyl group enhances the electrophilicity of the α,β-unsaturated system, while the two methylthio groups serve as leaving groups or sites for further functionalization. This reactivity profile makes the compound particularly valuable for medicinal chemistry libraries requiring diverse heterocyclic scaffolds with tunable substitution patterns.

Covalent Inhibitor Development Leveraging the Sulfonyl Acrylonitrile Electrophilic Warhead

The sulfonyl acrylonitrile moiety present in this compound is a validated electrophilic warhead for covalent inhibition of cysteine-dependent enzymes and other nucleophilic protein targets [1]. Class-level studies have demonstrated that sulfonyl acrylonitriles can act as potent, irreversible inhibitors of targets such as protein phosphatase methylesterase-1 (PME-1), with selectivity over other serine hydrolases . While 2-(isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile itself has not been fully characterized in published biological assays, its structural features—specifically the isopropylsulfonyl group combined with two methylthio substituents—provide a distinct steric and electronic profile that may confer unique target selectivity compared to the simpler aryl-substituted sulfonyl acrylonitriles widely reported in the literature [1].

Specialty Chemical Intermediate Requiring Defined Physicochemical Properties

The compound's well-defined physical properties—including a melting point of 88°C, a predicted LogP of 3.31, and a boiling point of 384.8°C—make it suitable as an intermediate in processes where consistent handling and predictable purification behavior are critical [1]. Its solid form at room temperature facilitates accurate weighing and long-term storage stability, while the moderate lipophilicity (LogP = 3.31) suggests compatibility with both aqueous and organic solvent systems under appropriate conditions. These attributes support its use in multi-step synthetic sequences where reproducibility and batch-to-batch consistency are paramount for scale-up and process validation.

Academic Research into Captodative Olefin Reactivity and Diels-Alder Cycloadditions

Compounds bearing both electron-withdrawing (sulfonyl, nitrile) and electron-donating (methylthio) substituents on the same olefinic system—termed captodative olefins—exhibit enhanced reactivity in cycloaddition reactions compared to unsubstituted or mono-substituted analogs . 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile embodies this captodative substitution pattern, making it a valuable substrate for fundamental studies of dienophilicity, regioselectivity, and stereoselectivity in Diels-Alder and related pericyclic reactions. The steric and electronic contributions of the isopropylsulfonyl group relative to the methylthio groups can be systematically probed to advance the understanding of substituent effects on cycloaddition kinetics and outcomes.

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